molecular formula C26H24N4O5 B6572382 ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate CAS No. 921823-79-2

ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate

Cat. No.: B6572382
CAS No.: 921823-79-2
M. Wt: 472.5 g/mol
InChI Key: DZMXLHYARHHNSZ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate is an intricate organic compound. This compound displays a multifaceted structure with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The combination of its functional groups gives it unique reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate involves several steps:

  • Formation of Pyrido[3,2-d]pyrimidin-2,4-dione

    • Starting with a 2-phenylethylamine, it undergoes a cyclization reaction with appropriate reagents to form the pyrido[3,2-d]pyrimidin-2,4-dione core structure.

  • Acylation

    • The pyrido[3,2-d]pyrimidin-2,4-dione is then subjected to acylation using chloroacetic acid to introduce the acetamido group.

  • Condensation with Benzoic Acid Derivative

    • Finally, the compound is reacted with ethyl 2-aminobenzoate under suitable condensation conditions to produce the target molecule.

Industrial Production Methods

In an industrial setting, this synthesis would be scaled up, with considerations for reaction efficiency, yield, and purity. Using automated reactors and optimizing conditions such as temperature, solvent choice, and reagent concentrations would be critical.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation

    • The phenyl group in the molecule can undergo oxidative reactions, leading to the formation of various oxidative products.

  • Reduction

    • The compound can be reduced under suitable conditions to modify its pyrido[3,2-d]pyrimidin-2,4-dione structure.

  • Substitution

    • The amide and ester functionalities make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Ammonia, alcohols, thiols.

Major Products Formed

  • Oxidation leads to hydroxylated products.

  • Reduction can yield amine derivatives.

  • Nucleophilic substitution results in various ester and amide analogs.

Scientific Research Applications

Ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate has a plethora of applications in scientific research:

  • Chemistry

    • Utilized as a synthetic intermediate in the creation of more complex molecular structures.

  • Biology

    • Explored for its potential as a molecular probe to study biological pathways.

  • Medicine

    • Investigated for potential pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry

    • Used in the development of novel materials with specific desirable properties.

Mechanism of Action

The biological activity of this compound is driven by its ability to interact with specific molecular targets, typically proteins or nucleic acids. It may inhibit enzymatic activity, alter cellular signaling pathways, or bind to DNA/RNA, leading to changes in gene expression. The exact mechanism will depend on its structural features and the biological context in which it is applied.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 2-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate is unique due to its specific combination of functional groups and their spatial arrangement, which confer unique chemical and biological properties.

Similar Compounds Include

  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate: : Also has a complex structure but different core framework.

  • Methyl 2-{[2-(4-nitrophenyl)-1H-imidazol-4-yl]amino}benzoate: : Shares some structural motifs but lacks the pyrido[3,2-d]pyrimidin core.

Properties

IUPAC Name

ethyl 2-[[2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-2-35-25(33)19-11-6-7-12-20(19)28-22(31)17-30-21-13-8-15-27-23(21)24(32)29(26(30)34)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXLHYARHHNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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